molecular formula C6H12O6 B3428060 An inositol CAS No. 643-10-7

An inositol

Cat. No.: B3428060
CAS No.: 643-10-7
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myo-inositol is an inositol having myo- configuration. It has a role as a member of compatible osmolytes, a nutrient, an EC 3.1.4.11 (phosphoinositide phospholipase C) inhibitor, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite.
D-chiro-Inositol is under investigation in clinical trial NCT03201601 (Evaluation of the Mixture Myoinositol:D-chiro-inositol 3.6:1 in Women With Polycystic Ovary Syndrome).
Inositol has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.
D-chiro-inositol is an inositol isomer, that may potentially be used to increase insulin sensitivity and improve reproductive function. Upon oral administration, D-chiro-inositol may increase insulin sensitivity, improve glucose tolerance, and affect reproductive hormones and functions, and may modulate certain neurotransmitters.
INOSITOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
SCYLLITOL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
Record name myo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name neo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name muco-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chiro-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name allo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name scyllo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name epi-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
Record name myo-Inositol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Inositol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
Record name (-)-chiro-Inositol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-chiro-Inositol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydroxycyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6917-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inositol [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neo-inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muco-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epi-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scyllitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiro-inositol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name allo-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-chiro-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol [Nonspecific isomer]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name chiro-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name scyllo-inositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-chiro-Inositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 643-12-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Muco-Inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 643-12-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Inosite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Inositol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name myo-Inositol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name myo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name neo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name muco-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chiro-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name allo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name scyllo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name epi-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1D-chiro-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Epi-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Muco-Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1L-chiro-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name scyllo-Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CIS-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MUCO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SCYLLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPI-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

The High-Energy Signal: A Technical Guide to Inositol Pyrophosphates in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inositol pyrophosphates (PP-IPs), specifically 5-IP7 and 1,5-IP8, represent a frontier in cell signaling distinct from canonical kinase cascades. Characterized by "high-energy" phosphoanhydride bonds, these molecules function not merely as second messengers but as metabolic master regulators that directly couple cellular energy status (ATP levels) to signaling outputs.

This guide synthesizes the mechanistic roles of PP-IPs in insulin signaling and phosphate homeostasis, providing a validated technical framework for their detection and therapeutic targeting. It is designed for researchers moving beyond basic inositol phosphate profiling into functional metabolic drug development.

Part 1: The Biosynthetic Engine

The cellular pool of PP-IPs is maintained by a highly conserved kinase cascade. Unlike stable structural lipids, PP-IPs exhibit rapid turnover, making them sensitive sensors of metabolic flux.

The Kinase Cascade

The synthesis relies on the sequential phosphorylation of Inositol Hexakisphosphate (IP6).

  • IP6 Kinases (IP6Ks): These enzymes (isoforms IP6K1, 2, 3 in mammals) phosphorylate the 5-position of IP6 to generate 5-IP7 .[1][2][3] This is the rate-limiting step for most signaling events.

  • PPIP5 Kinases (PPIP5Ks): These bifunctional enzymes phosphorylate the 1-position of 5-IP7 to generate 1,5-IP8 , the most highly phosphorylated inositol species currently characterized in mammals.[2]

Visualization: The PP-IP Biosynthetic Pathway

The following diagram illustrates the enzymatic flow and the critical feedback loops involving ATP availability.

Biosynthesis IP6 IP6 (Phytic Acid) IP6K IP6K1/2/3 (Km ~ ATP levels) IP6->IP6K IP7 5-IP7 (Diphosphoinositol pentakisphosphate) PPIP5K PPIP5K1/2 IP7->PPIP5K DIPP DIPP (Phosphohydrolase) IP7->DIPP IP8 1,5-IP8 (Bis-diphosphoinositol tetrakisphosphate) IP8->DIPP ATP ATP ATP->IP6K ATP->PPIP5K IP6K->IP7 + Phosphate PPIP5K->IP8 + Phosphate DIPP->IP6 Hydrolysis DIPP->IP7 Hydrolysis

Figure 1: The stepwise phosphorylation of IP6 to IP7 and IP8. Note the dependence on ATP, establishing PP-IPs as direct sensors of cellular bioenergetics.

Part 2: Mechanisms of Action

PP-IPs function through two distinct, validated mechanisms. Understanding this duality is critical for interpreting phenotypic data in knockout models.

Allosteric Regulation (The "Binding" Mode)

PP-IPs bind to specific protein domains to alter conformation or localization.

  • Mechanism: 5-IP7 competes with PIP3 for the Pleckstrin Homology (PH) domain of Akt (Protein Kinase B) .

  • Outcome: High levels of 5-IP7 prevent Akt translocation to the plasma membrane, thereby inhibiting insulin signaling [1].[4] This is the foundational logic for targeting IP6K1 in Type 2 Diabetes.

Protein Pyrophosphorylation (The "Transfer" Mode)

Unique to PP-IPs is the non-enzymatic transfer of their high-energy beta-phosphate to target proteins.

  • Target: Pre-phosphorylated Serine residues (pSer) within acidic regions.

  • Reaction:

    
    
    
  • Significance: This post-translational modification (PTM) alters protein stability and interaction. For example, pyrophosphorylation of nucleolar proteins (e.g., Nopp140) regulates ribosomal RNA synthesis [2].

  • Experimental Note: This reaction is Mg2+ dependent and reversible, making it difficult to capture in standard lysates without specific phosphatase inhibitors (see Part 4).

Part 3: Metabolic Regulation & The Insulin Paradox

The role of IP6K1/5-IP7 in metabolism is tissue-specific, creating a "paradox" that drug developers must navigate.

The Beta-Cell vs. Peripheral Tissue Dichotomy
TissuePhysiological Role of 5-IP7Effect of IP6K1 Deletion (Low IP7)
Pancreatic

-Cells
Promotes insulin exocytosis via interaction with exocytic machinery.Reduced insulin secretion (Potential risk).
Adipose/Liver/Muscle Inhibits Akt signaling; suppresses glycolysis; promotes fat accumulation.Enhanced insulin sensitivity ; resistance to obesity; increased glycolysis.
The Therapeutic Sweet Spot

Global IP6K1 knockout mice are lean and insulin-sensitive despite lower circulating insulin [3]. This suggests that the peripheral sensitization (removal of the Akt brake) outweighs the reduction in secretion.

  • Bioenergetics: In the absence of 5-IP7, cells shift toward increased glycolysis and mitochondrial respiration (the "Warburg effect" reversal), leading to higher ATP turnover and energy expenditure [4].

Part 4: Technical Workflow & Detection Protocols

Detecting PP-IPs is challenging due to their low abundance (<5% of inositol pool) and rapid hydrolysis. The following protocols replace the cumbersome radiolabeling methods with modern, accessible techniques.

Protocol A: PAGE-Based Detection (Routine Screening)

This method utilizes the high charge density of PP-IPs to resolve them on high-percentage polyacrylamide gels, visualized with DAPI or Toluidine Blue. It avoids radioactive


H-inositol [5].

Reagents:

  • 33% Polyacrylamide gel (Acrylamide:Bis 29:1).

  • Running Buffer: 1x TBE (Tris-Borate-EDTA).

  • Stain: 4',6-Diamidino-2-phenylindole (DAPI).

Step-by-Step:

  • Extraction: Lyse cells (1x10^6) in 1M Perchloric Acid (PCA) to quench enzymatic activity immediately.

  • Neutralization: Add 1M K2CO3 + 3mM EDTA. The EDTA is critical to chelate Mg2+ and prevent precipitation of IPPs with cell debris.

  • Electrophoresis: Load supernatant onto the 33% gel. Run at 400V at 4°C overnight. (Cooling is mandatory to prevent hydrolysis).

  • Staining: Incubate gel in DAPI (1 mg/mL) for 30 mins. No destaining required.

  • Imaging: UV transilluminator (excitation 360nm). 5-IP7 appears as a distinct band migrating slower than IP6.

Protocol B: HILIC-MS/MS (Quantification)

For absolute quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry is the modern gold standard, replacing SAX-HPLC [6].

  • Column: Polymeric amide-based HILIC.

  • Mobile Phase: Acetonitrile/Ammonium Carbonate (pH 9). High pH is required to deprotonate the phosphate groups for optimal ionization.

  • Internal Standard: Isotopic IP6 (

    
    -IP6) is essential for normalization.
    
Decision Workflow for Analysis

Workflow Start Start: Sample Selection Goal Define Analytical Goal Start->Goal Screen Routine Screening / Genotype Confirmation Goal->Screen High Throughput Quant Absolute Quantification / Isomer Identification Goal->Quant High Precision PAGE Protocol A: TiO2 or DAPI-PAGE Screen->PAGE MS Protocol B: HILIC-MS/MS Quant->MS Result1 Relative ratio of IP6:IP7 PAGE->Result1 Result2 Molar Concentration (pmol) MS->Result2

Figure 2: Selection logic for analytical methods. PAGE is recommended for initial drug screening; MS is required for pharmacokinetic (PK) studies.

Part 5: Therapeutic Implications

The IP6K pathway is a "druggable" target for metabolic diseases.

  • Target Profile: IP6K1 (Inositol Hexakisphosphate Kinase 1).[2][3][4][5]

  • Mechanism of Action: Inhibition of IP6K1 lowers 5-IP7 levels -> Disinhibits Akt -> Improves insulin sensitivity and energy expenditure.

  • Lead Compounds:

    • TNP: The historical prototype. Low potency (IC50 ~10µM) and poor selectivity.

    • LI-2242: A novel, highly selective IP6K inhibitor. Reverses diet-induced obesity and hepatic steatosis in mice without affecting bone density (a side effect seen in pan-IP6K inhibition) [7].

    • UNC7467: Improved solubility and potency over TNP.[6]

Safety Consideration: Complete ablation of all PP-IPs (IP6K1/2/3 triple knockout) is lethal. Therapeutic windows must target IP6K1 specifically or titrate dosage to maintain basal housekeeping functions (vesicle trafficking).

References

  • Chakraborty, A., et al. (2010). Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain.[4] Cell, 143(6), 897-910. Link

  • Bhandari, R., et al. (2007). Protein pyrophosphorylation by inositol pyrophosphates is a posttranslational event.[7][8][9] Proceedings of the National Academy of Sciences, 104(44), 17317-17322. Link

  • Ghoshal, S., et al. (2016). IP6K1 targeting improves metabolic parameters in diet-induced obese mice.[2][10] Metabolism, 65(11), 1565-1578. Link

  • Szijgyarto, Z., et al. (2011). Influence of inositol pyrophosphates on cellular energy dynamics. Science, 334(6057), 802-805. Link

  • Losito, O., et al. (2009).[11] Inositol pyrophosphates and their unique metabolic complexity: analysis by gel electrophoresis. PLoS One, 4(5), e5580. Link[11]

  • Qiu, D., et al. (2020).[12] Quantitation of Inositol Phosphates by HPLC-ESI-MS. Methods in Molecular Biology, 2091, 31-37.[12] Link

  • Padmanabhan, U., et al. (2023). The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice.[10] International Journal of Molecular Sciences, 24(10), 9037. Link

Sources

The Elusive Messengers: A Technical Guide to the Discovery and Characterization of Novel Inositol Polyphosphates

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

In the intricate signaling networks that govern cellular life, the inositol polyphosphates (IPs) and their highly energetic pyrophosphate counterparts (PP-IPs) have emerged as critical regulators of a vast array of physiological processes. From metabolic homeostasis to gene expression, these small, highly phosphorylated molecules act as dynamic messengers, translating extracellular cues and intracellular status into precise cellular responses. The discovery of novel IP and PP-IP isomers continues to unveil new layers of regulatory complexity, offering exciting opportunities for therapeutic intervention. This guide provides a comprehensive, in-depth technical framework for the discovery, identification, and functional characterization of these elusive signaling molecules. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges inherent in this complex area of research.

The Inositol Polyphosphate Universe: A Primer

The journey of inositol polyphosphate signaling begins with the phosphorylation of myo-inositol, a six-carbon cyclitol. A cascade of specific kinases and phosphatases meticulously adds and removes phosphate groups, generating a diverse array of IP isomers. The pathway culminates in the synthesis of inositol hexakisphosphate (InsP6), the precursor for the even more enigmatic inositol pyrophosphates (InsP7 and InsP8), which are synthesized by the action of inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). These PP-IPs contain high-energy phosphoanhydride bonds, positioning them as key players in cellular energy sensing and metabolic regulation.

The significance of this complex family of molecules lies in their ability to modulate protein function through several mechanisms. These include allosteric regulation, direct competition with other signaling molecules for protein binding domains, and a unique post-translational modification known as protein pyrophosphorylation. Understanding the precise roles of each novel IP and PP-IP requires a multi-faceted approach, combining robust analytical techniques with sophisticated biological assays.

Inositol_Polyphosphate_Signaling Myo-Inositol Myo-Inositol IPs (IP1-IP5) IPs (IP1-IP5) Myo-Inositol->IPs (IP1-IP5) Kinases InsP6 InsP6 IPs (IP1-IP5)->InsP6 IPMK, IPPK Cellular Responses Cellular Responses IPs (IP1-IP5)->Cellular Responses PP-IPs (IP7, IP8) PP-IPs (IP7, IP8) InsP6->PP-IPs (IP7, IP8) IP6Ks, PPIP5Ks InsP6->Cellular Responses PP-IPs (IP7, IP8)->Cellular Responses Modulation of protein function

Figure 1: Overview of the inositol polyphosphate signaling cascade.

The Hunt for Novelty: Discovery and Identification Strategies

The discovery of new inositol polyphosphates hinges on the ability to resolve and detect these molecules from complex biological matrices. Their high polarity, low abundance, and the existence of numerous isomers present significant analytical challenges. A robust discovery workflow integrates metabolic labeling with high-resolution separation and sensitive detection techniques.

Foundational Technique: Metabolic Radiolabeling with [3H]-myo-inositol

Metabolic labeling with tritiated myo-inositol remains a cornerstone for the discovery and analysis of IPs. This method offers exceptional sensitivity and allows for the tracking of inositol metabolism in living cells.

Rationale: By providing cells with [3H]-myo-inositol, the entire downstream cascade of inositol-containing molecules becomes radiolabeled. This allows for their detection even at very low concentrations, a critical advantage when searching for novel, low-abundance isomers. The use of a radiolabel circumvents the need for chromophores, which are absent in IPs.

Detailed Protocol: [3H]-myo-inositol Labeling and Extraction

  • Cell Culture: Grow cells in inositol-free medium for at least 24 hours prior to labeling to deplete endogenous inositol pools.

  • Labeling: Supplement the inositol-free medium with 37.5–200 µCi/mL of [3H]-myo-inositol. The optimal concentration and labeling time (typically 2-7 days) should be empirically determined for each cell line to achieve steady-state labeling.

  • Cell Lysis and Extraction:

    • Wash the labeled cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with 0.5 M perchloric acid (PCA) or trichloroacetic acid (TCA) on ice for 15-30 minutes. This step serves to precipitate proteins and macromolecules while keeping the soluble IPs in the supernatant.

    • For yeast, mechanical disruption using acid-washed glass beads is necessary to break the cell wall.

  • Neutralization and Clarification:

    • Neutralize the acid extract with a suitable buffer (e.g., 1 M potassium carbonate).

    • Centrifuge at high speed to pellet the precipitated salts and cellular debris.

  • Enrichment (Optional but Recommended): For samples with very low IP concentrations, an enrichment step using titanium dioxide (TiO2) beads can be employed. TiO2 has a high affinity for phosphate groups and can effectively concentrate IPs from dilute extracts.

High-Resolution Separation: The Power of HPLC

High-performance liquid chromatography (HPLC) is the gold standard for separating the complex mixture of IP isomers obtained from cell extracts. Strong anion exchange (SAX) chromatography is the most commonly used method, as it separates molecules based on their negative charge, which is directly related to the number of phosphate groups.

Rationale: The highly negatively charged nature of IPs at neutral or acidic pH allows for their strong retention on a positively charged SAX column. A salt gradient (typically ammonium phosphate) is then used to elute the IPs, with more highly phosphorylated species eluting at higher salt concentrations.

Detailed Protocol: SAX-HPLC for Inositol Polyphosphate Separation

  • HPLC System: A binary pump system capable of generating a precise gradient is required.

  • Column: A Partisphere SAX 4.6 x 125 mm column is a common choice.

  • Buffers:

    • Buffer A: 10 mM Ammonium Phosphate, pH 3.5

    • Buffer B: 1.7 M Ammonium Phosphate, pH 3.5

  • Gradient: A typical gradient profile is as follows:

    • 0–2 min: 0% B

    • 2–7 min: Linear gradient to 10% B

    • 7–68 min: Linear gradient to 84% B

    • 68–82 min: Linear gradient to 100% B

    • 82–100 min: 100% B (column wash)

    • 101–125 min: 0% B (column re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Fraction Collection: Collect 1-minute fractions for subsequent scintillation counting.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Detection & Analysis Radiolabeled Cell Extract Radiolabeled Cell Extract Enrichment (TiO2) Enrichment (TiO2) Radiolabeled Cell Extract->Enrichment (TiO2) SAX-HPLC Column SAX-HPLC Column Enrichment (TiO2)->SAX-HPLC Column Fraction Collection Fraction Collection SAX-HPLC Column->Fraction Collection Scintillation Counting Scintillation Counting Fraction Collection->Scintillation Counting Chromatogram Analysis Chromatogram Analysis Scintillation Counting->Chromatogram Analysis

Figure 2: Experimental workflow for the discovery of novel inositol polyphosphates using radiolabeling and HPLC.

Unambiguous Identification: The Role of Mass Spectrometry

While HPLC provides excellent separation, mass spectrometry (MS) is indispensable for the definitive identification and structural elucidation of novel inositol polyphosphates. Coupling HPLC with electrospray ionization (ESI)-MS allows for the determination of the mass-to-charge ratio (m/z) of each eluting peak, providing direct evidence of its phosphorylation state.

Rationale: ESI is a soft ionization technique that allows the highly charged and non-volatile IPs to be transferred into the gas phase as multiply charged ions. High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, can provide accurate mass measurements, enabling the determination of the elemental composition and thus the number of phosphate groups. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing information about the positions of the phosphate groups.

Methodological Considerations for LC-MS of Inositol Polyphosphates:

  • Sample Preparation: Removal of salts from the HPLC fractions is crucial to avoid ion suppression in the ESI source. This can be achieved by solid-phase extraction or by using volatile buffers in the HPLC mobile phase.

  • Ionization Mode: Negative ion mode ESI is typically used, as the phosphate groups readily lose protons to form negative ions.

  • Data Analysis: The identification of novel IPs involves comparing the accurate mass and fragmentation patterns with those of known standards and theoretical predictions.

Inositol PolyphosphateNumber of Phosphate GroupsTheoretical Monoisotopic Mass (Da)
InsP33419.9885
InsP44499.9554
InsP55579.9222
InsP66659.8891
InsP7 (PP-IP)7739.8559
InsP8 (PP-IP)8819.8228

Table 1: Theoretical masses of common inositol polyphosphates.

Functional Characterization: Unraveling Biological Roles

Once a novel inositol polyphosphate has been identified, the next critical step is to determine its biological function. This involves a combination of biochemical and cell-based assays.

Identifying Protein Targets: Affinity-Based Proteomics

A key approach to understanding the function of a novel IP is to identify its protein binding partners. Affinity chromatography coupled with mass spectrometry is a powerful tool for this purpose.

Rationale: By immobilizing a synthetic analog of the novel IP on a solid support (e.g., agarose beads), it can be used as "bait" to capture interacting proteins from a cell lysate. These captured proteins can then be eluted and identified by mass spectrometry-based proteomics.

Detailed Protocol: Affinity Chromatography for IP-Protein Interaction

  • Probe Synthesis: A synthetic analog of the novel IP containing a linker for conjugation to a solid support (e.g., biotin) is required. The synthesis of such probes is a specialized area of organic chemistry.

  • Immobilization: The biotinylated IP analog is incubated with streptavidin-conjugated agarose or magnetic beads to immobilize it.

  • Affinity Pulldown: The immobilized IP probe is incubated with a cell lysate to allow for the binding of interacting proteins.

  • Washing: The beads are washed extensively to remove non-specific binders.

  • Elution: The bound proteins are eluted, typically by boiling in SDS-PAGE sample buffer.

  • Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

Probing Enzymatic Regulation: Kinase and Phosphatase Assays

Novel IPs are often substrates or regulators of the kinases and phosphatases that control inositol polyphosphate metabolism. In vitro enzyme assays are essential for characterizing these interactions.

Rationale: By incubating a purified kinase or phosphatase with the novel IP and a phosphate donor (e.g., ATP), one can determine if the novel IP is a substrate or an allosteric regulator of the enzyme. The activity can be monitored by measuring the production or consumption of ATP (for kinases) or the release of inorganic phosphate (for phosphatases).

Example Protocol: Malachite Green Assay for Inositol Phosphatase Activity

  • Reaction Setup: In a microplate, combine the purified phosphatase, the novel inositol polyphosphate substrate, and a reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stopping the Reaction: Stop the reaction by adding a quenching solution (e.g., an acidic solution).

  • Phosphate Detection: Add Malachite Green reagent, which forms a colored complex with free inorganic phosphate.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of phosphate released.

Functional_Characterization Novel IP Novel IP Affinity Probe Synthesis Affinity Probe Synthesis Novel IP->Affinity Probe Synthesis Enzymatic Assays Enzymatic Assays Novel IP->Enzymatic Assays Affinity Pulldown Affinity Pulldown Affinity Probe Synthesis->Affinity Pulldown Mass Spectrometry Mass Spectrometry Affinity Pulldown->Mass Spectrometry Protein Target Identification Protein Target Identification Mass Spectrometry->Protein Target Identification Kinase/Phosphatase Regulation Kinase/Phosphatase Regulation Enzymatic Assays->Kinase/Phosphatase Regulation

Figure 3: A logical workflow for the functional characterization of a newly discovered inositol polyphosphate.

The Future is Bright: Emerging Technologies and Perspectives

The field of inositol polyphosphate research is continually evolving, with new technologies promising to shed even more light on these fascinating molecules. The development of chemically stable, non-hydrolyzable IP analogs is enabling more robust biochemical and structural studies. Furthermore, advances in mass spectrometry, such as capillary electrophoresis-ESI-MS, are providing unprecedented sensitivity and resolution for the analysis of IP isomers. As we continue to refine our analytical toolkit and expand our understanding of the enzymes that govern IP metabolism, we can expect the discovery of many more novel inositol polyphosphates and the elucidation of their critical roles in health and disease. This knowledge will undoubtedly pave the way for the development of novel therapeutic strategies targeting the inositol polyphosphate signaling network.

References

  • Cestari, I., et al. (2019). Identification of Inositol Phosphate or Phosphoinositide Interacting Proteins by Affinity Chromatography Coupled to Western Blot or Mass Spectrometry. Journal of Visualized Experiments, (149), e59838. [Link]

  • Dutta, A., et al. (2020). Synthesis of non-hydrolyzable analogs of inositol polyphosphate 10. ResearchGate. [Link]

  • Gao, M., et al. (2026). Enzyme Assays for Phosphoinositide Kinases and Phosphatases and Inhibitor Screens. Methods in Molecular Biology, 2514, 19. [Link]

  • Shears, S. B. (2015). Intimate connections: Inositol pyrophosphates at the interface of metabolic regulation and cell signaling. Journal of Cell Science, 128(9), 1631-1641. [Link]

  • Wolosker, H., et al. (2020). Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC. Journal of Visualized Experiments, (150), e61421. [Link]

  • Cestari, I., et al. (2026). Enzyme Assays for Phosphoinositide Kinases and Phosphatases and Inhibitor Screens. Methods in Molecular Biology, 2514, 19. [Link]

  • Barker, C. J., et al. (2010). HPLC separation of inositol polyphosphates. Methods in Molecular Biology, 645, 21-46. [Link]

  • Bostic, H. E., et al. (2019). Phosphatidylinositol (3,4,5)-Trisphosphate Activity Probes for the Labeling and Proteomic Characterization of Protein Binding Partners. Biochemistry, 58(4), 327-336. [Link]

  • Qiu, D., et al. (2020). Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry. Nature Communications, 11(1), 5489. [Link]

  • Odom, A. R., et al. (2020). Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells. Methods in Molecular Biology, 2091, 83-92. [Link]

  • Cordeiro, C. D., et al. (2019). Mass spectrometry identification of inositol polyphosphates. (a). Negative ion electrospray mass spectrometry of inositol hexakisphosphate (IP6) and 5-diphosphoinositol-pentakisphosphate (5-IP7) separated by liquid chromatography from epimastigote extracts. Insets show chemical structure and LC chromatogram of 5-IP7. The structure of IP6 is shown in Figure S1. (b). Comparison of IP6 and 5-IP7 levels in epimastigote and amastigote extracts.

The Nuclear Phosphate Code: Inositol Phosphates as Regulators of Gene Expression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, inositol phosphates (IPs) were categorized merely as cytosolic second messengers (e.g., IP3 mobilizing calcium). This view is obsolete. High-order inositol phosphates—specifically IP6 (phytic acid) and the high-energy inositol pyrophosphates (IP7, IP8)—are now recognized as critical nuclear signaling hubs .

This guide details the mechanistic role of these molecules in gene expression, moving beyond simple signal transduction to their function as structural cofactors for chromatin remodelers and metabolic sensors that directly couple cellular energy status to transcriptional output.

Part 1: The Metabolic Landscape (Biosynthesis)

To understand the regulation, one must understand the origin. Nuclear signaling relies on the conversion of IP3 into highly phosphorylated forms.

The Inositol Phosphate Cascade

Unlike the lipid-bound phosphoinositides (PIPs) at the membrane, soluble IPs diffuse into the nucleus. The critical transition occurs when IP3 is phosphorylated by IPMK (Inositol Polyphosphate Multikinase) and IPPK (IP5 2-kinase) to form IP6.

  • IP6 (Inositol Hexakisphosphate): The stable structural scaffold.

  • IP7/IP8 (Inositol Pyrophosphates): Generated by IP6Ks (IP6 Kinases) and PPIP5Ks .[1] These contain high-energy phosphoanhydride bonds (similar to ATP) and act as "metabolic messengers."[1]

Visualization: The Nuclear IP Pathway

IP_Pathway IP3 IP3 (Calcium Signal) IP5 IP5 (Precursor) IP3->IP5 IPMK IP6 IP6 (Structural Cofactor) IP5->IP6 IPPK IP7 5-PP-IP5 (IP7) (Metabolic Signal) IP6->IP7 IP6K IP8 1,5-PP2-IP4 (IP8) (Termination Signal) IP7->IP8 PPIP5K IPMK IPMK IPPK IPPK IP6K IP6K1/2 PPIP5K PPIP5K

Figure 1: The conversion of cytosolic IP3 to nuclear regulators IP6 and IP7/8. Note the shift from signal transduction (IP3) to structural/metabolic regulation (IP6/7).

Part 2: IP6 as a Structural "Intermolecular Glue"

IP6 is not just a metabolite; it is a structural cofactor required for the integrity of protein complexes that regulate chromatin.

Activation of Class I Histone Deacetylases (HDACs)

Class I HDACs (HDAC1, HDAC2, HDAC3) are the primary erasers of histone acetylation marks, leading to gene silencing.

  • The Problem: Purified HDACs are catalytically inefficient. They require incorporation into large co-repressor complexes (e.g., SMRT, N-CoR) to function.

  • The IP6 Solution: Crystallographic studies revealed that IP6 binds at the interface between the HDAC enzyme and the co-repressor.

    • IP6 acts as an "intermolecular glue," stabilizing the complex.

    • Without IP6, the complex is unstable, and deacetylase activity is minimal.

    • Mechanism: The high negative charge density of IP6 interacts with basic residues in both the HDAC and the co-repressor, locking them into an active conformation [1].

mRNA Export (The Gle1-Dbp5 Axis)

Gene expression includes the export of mRNA to the cytoplasm.[2][3]

  • Mechanism: The DEAD-box helicase Dbp5 is responsible for pulling mRNA through the Nuclear Pore Complex (NPC).[2][3][4]

  • IP6 Role: Dbp5 activity is low until it binds to Gle1 . However, Gle1 cannot bind Dbp5 effectively without IP6 .

  • Causality: IP6 binds to Gle1, inducing a conformational change that allows Gle1 to activate Dbp5.[4] This triggers ATP hydrolysis and the directional transport of mRNA [2].

Part 3: Inositol Pyrophosphates (IP7) as Metabolic Sensors

While IP6 is structural, IP7 (5-PP-IP5) is dynamic. Its levels fluctuate with cellular ATP levels, making it a direct link between metabolism and gene expression.

The "Pyrophosphorylation" Mechanism

IP7 contains a high-energy phosphoanhydride bond.[1] It can transfer this beta-phosphate to serine residues on target proteins—a non-enzymatic post-translational modification called pyrophosphorylation .

  • Impact: This modification alters protein-protein interactions and localization, often mimicking or competing with standard phosphorylation.

Regulation of Phosphate Homeostasis (The Yeast PHO Pathway)

This is the best-characterized model of IP-mediated gene regulation.

  • State: Phosphate Starvation.

  • Mechanism:

    • Intracellular IP7 levels drop.

    • The Cyclin-CDK complex (Pho80-Pho85) becomes inactive.

    • The transcription factor Pho4 remains unphosphorylated.

    • Result: Pho4 enters the nucleus and activates phosphate-scavenging genes (e.g., PHO5).

  • State: Phosphate Abundance.[5][6]

    • IP7 levels rise.

    • IP7 binds to Pho81 (CDK inhibitor), causing a conformational change that activates the Pho80-Pho85 kinase.

    • Result: Pho4 is phosphorylated and exported from the nucleus, silencing the genes [3].

Visualization: The HDAC Activation Complex

HDAC_Mechanism cluster_inactive Inactive State cluster_active Active Complex HDAC HDAC1/3 (Enzyme) CoR SMRT/N-CoR (Co-Repressor) HDAC->CoR Weak Interaction Complex HDAC-IP6-CoR Stabilized Complex HDAC->Complex CoR->Complex IP6 IP6 (Glue) IP6->Complex Binds Interface Result Histone Deacetylation (Gene Silencing) Complex->Result Activates

Figure 2: IP6 acts as an allosteric stabilizer. It binds between the HDAC and the co-repressor, locking the complex into a catalytically active state.

Part 4: Experimental Methodologies

Studying nuclear IPs is challenging due to their rapid turnover and high charge. Standard lipid extraction methods (e.g., Bligh & Dyer) will fail to recover soluble IPs.

Protocol: Acid Extraction and Analysis

Objective: Extract soluble inositol phosphates while precipitating proteins and lipids.

StepActionMechanistic Rationale
1. Lysis Add 1M Perchloric Acid (HClO4) to cell pellet.Instantly quenches enzymatic activity (kinases/phosphatases) and precipitates proteins.
2. Homogenization Vortex and incubate on ice (10 min).Ensures complete release of soluble IPs from the nuclear matrix.
3. Clarification Centrifuge at 13,000 x g (4°C).Pellets cellular debris; IPs remain in the acidic supernatant.
4. Neutralization Add K2CO3 + EDTA.Neutralizes acid to pH 7.0. K+ reacts with ClO4- to form insoluble KClO4 precipitate. EDTA prevents IP precipitation by divalent cations (Mg2+, Ca2+).
5. Analysis Method A: SAX-HPLC Use a Partisphere SAX column with an Ammonium Phosphate gradient.Method B: TiO2-PAGE Mix with TiO2 beads, elute, and run on 35% PAGE.SAX-HPLC: Gold standard for resolving isomers.PAGE: High-throughput visualization of IP6 vs. IP7/IP8 bands (Toluidine Blue staining).
Visualization: Analytical Workflow

Workflow Sample Cell/Tissue Sample Acid Add 1M Perchloric Acid Sample->Acid Spin Centrifuge (Remove Protein) Acid->Spin Neutral Neutralize (K2CO3/EDTA) Spin->Neutral Decision Select Analysis Method Neutral->Decision HPLC SAX-HPLC (Isomer Resolution) Decision->HPLC Quantitation PAGE TiO2-PAGE (Band Visualization) Decision->PAGE Screening

Figure 3: Decision tree for IP extraction and analysis. Acid extraction is mandatory to prevent degradation.

Part 5: Therapeutic Implications

The enzymes regulating these pathways are emerging as drug targets.[7]

  • IP6K Inhibitors (TNP): Targeting IP6K1/2 reduces IP7 levels.

    • Application: Metabolic diseases (obesity/diabetes) and lifespan extension. Reducing IP7 mimics a low-energy state, enhancing mitochondrial efficiency.

  • Cancer: High levels of IPMK and IP6Ks are often observed in aggressive tumors.

    • Mechanism:[2][4][8][9][10][11][12][13] IP7 promotes Akt signaling (via PH domain competition) and glycolytic shifts (Warburg effect).

References

  • Watson, P. J., et al. (2012). Structural basis for the activation of class I histone deacetylases.

  • Alcázar-Román, A. R., et al. (2006). Inositol hexakisphosphate and Gle1 activate the DEAD-box protein Dbp5 for nuclear mRNA export.[12] Nature Cell Biology, 8, 711–716.

  • Lee, Y. S., et al. (2007). Inositol pyrophosphate interacts with a cyclin-CDK complex to regulate phosphate homeostasis. Science, 316(5832), 1721-1725.

  • Wilson, M. S. C., et al. (2013). Inositol pyrophosphates: signaling molecules with pleiotropic actions in mammals.[10] Nature Reviews Molecular Cell Biology, 14, 529–541.

  • Losito, O., et al. (2009). Inositol pyrophosphates and their unique metabolic complexity: analysis by gel electrophoresis. PLoS One, 4(5), e5580.

Sources

Methodological & Application

High-Resolution Quantification of Inositol Phosphates via HPAEC with Metal-Dye Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inositol phosphates (IPs) are critical eukaryotic signaling molecules regulating calcium release (IP


), chromatin remodeling (IP

-IP

), and energetic homeostasis (IP

-IP

).[1][2][3][4] However, their quantification is notoriously difficult because they lack a UV-absorbing chromophore and are highly polar, making them invisible to standard reverse-phase HPLC.

While radiolabeling (


H-inositol) has historically been the gold standard, it poses safety hazards and cannot measure absolute mass. This Application Note details the Metal-Dye Detection (MDD)  protocol, specifically the Yttrium-PAR  method. This technique allows for the direct, non-radioactive quantification of IPs in the picomolar range by exploiting the high affinity of inositol phosphates for transition metals, providing a robust alternative to LC-MS/MS for laboratories focusing on signal transduction.
Part 1: Scientific Principles
1.1 The Detection Challenge

Inositol phosphates are "stealth" molecules in chromatography. They possess no conjugated double bonds for UV detection and are non-volatile, complicating standard Mass Spectrometry (requires ion-pairing reagents).

1.2 The Solution: Metal-Dye Detection (MDD)

The MDD system acts as a post-column chemical sensor.[5][6][7] It relies on a colorimetric displacement reaction:

  • The Reagent: A transition metal (Yttrium, Y

    
    ) is complexed with a metallochromic dye (PAR, 4-(2-pyridylazo)resorcinol).[8] This complex is red/orange and has a high absorbance at 520–550 nm.
    
  • The Displacement: When an Inositol Phosphate (IP

    
    ) elutes from the column, it acts as a superior chelator. It strips the Y
    
    
    
    ion from the PAR-Y
    
    
    complex.
  • The Signal: The release of free PAR reduces the absorbance. Therefore, IPs appear as negative peaks (inverse absorbance) proportional to their phosphate content and concentration.

Reaction Stoichiometry:



Part 2: Experimental Workflow & Visualization
2.1 The HPAEC-MDD System Setup

The following diagram illustrates the required hardware configuration. Note the post-column "Tee" connector where the MDD reagent meets the column eluate before entering the reaction coil.

G Eluent Eluent Gradient (HCl / Water) Pump1 HPLC Pump A Eluent->Pump1 Injector Sample Injector Pump1->Injector Column SAX Column (CarboPac or Mono Q) Injector->Column Tee Mixing Tee (Zero Dead Vol) Column->Tee Reagent MDD Reagent (Yttrium/PAR) Pump2 Reagent Pump (Pulse-free) Reagent->Pump2 Pump2->Tee Coil Reaction Coil (3-5m PEEK) Tee->Coil Complexation Time Detector UV/Vis Detector (546 nm) Coil->Detector Negative Peak Signal Waste Waste Detector->Waste

Caption: Schematic of the Post-Column Metal-Dye Detection System. The mixing tee introduces the Yttrium-PAR reagent to the column eluate.

Part 3: Detailed Protocol
3.1 Reagents and Buffers
ComponentComposition / SpecificationPurpose
Mobile Phase A Milli-Q Water (18.2 MΩ)Carrier
Mobile Phase B 0.5 M to 1.0 M HCl (High Purity)Elution Gradient
MDD Reagent Buffer 500 mM Triethanolamine (pH 9.0)Buffer base
MDD Dye 200 µM 4-(2-pyridylazo)resorcinol (PAR)Chromophore
MDD Metal 100 µM YCl

(Yttrium Chloride)
Chelation Target
Neutralization 1 M KOH + 5 mM EDTASample pH adjustment

Critical Note on Reagent Purity: Phosphate contamination is the enemy. Use plasticware where possible; glass leaches phosphate. All water must be ultra-pure.

3.2 Protocol A: Sample Extraction (Perchloric Acid Method)

Target: Mammalian cells (approx.


 - 

cells) or tissue (50-100 mg).
  • Lysis: Stop cellular reactions immediately by adding 500 µL of ice-cold 1 M Perchloric Acid (PCA) .

    • Why PCA? It instantly denatures phosphatases and kinases, "freezing" the IP profile [1].

  • Homogenization: Vortex vigorously or sonicate on ice (10 sec). Incubate on ice for 15 min.

  • Clarification: Centrifuge at 12,000 x g for 5 min at 4°C to pellet protein/debris. Transfer supernatant to a fresh tube.

  • Neutralization:

    • Add 1 M KOH (containing trace EDTA) dropwise.

    • Monitor pH with micro-pH paper. Target pH: 6.0 – 7.5 .

    • Mechanism:[9] K

      
       reacts with ClO
      
      
      
      to form KClO
      
      
      (Potassium Perchlorate), which is insoluble.
  • Final Spin: Centrifuge again to pellet the white KClO

    
     precipitate.
    
  • Filtration: Filter the supernatant through a 0.22 µm PES filter before injection.

3.3 Protocol B: Chromatographic Conditions

System: High-Performance Anion Exchange Chromatography (HPAEC).

  • Column: Dionex CarboPac PA100 or PA200 (Thermo) or Mini Q (Cytiva).

    • Note: Strong Anion Exchange (SAX) is required to retain highly negative IP

      
      .
      
  • Flow Rate: 1.0 mL/min (Column) / 0.5 mL/min (Post-column Reagent).

  • Gradient Profile (Example for CarboPac):

    • 0–5 min: 0% B (Water wash)

    • 5–45 min: Linear gradient 0% → 60% B (HCl)

    • 45–55 min: 100% B (Wash highly phosphorylated species)

    • 55–65 min: 0% B (Re-equilibration)

3.4 Protocol C: Post-Column Derivatization
  • Setup: Connect the column outlet to a PEEK mixing tee.

  • Reagent Delivery: Pump the Yttrium-PAR reagent at 50% of the column flow rate (e.g., 0.5 mL/min).

    • Tip: Use a pulse-damper or a syringe pump for the reagent to minimize baseline noise.

  • Reaction Coil: The mixed flow travels through a knitted PEEK reaction coil (375 µL volume).

    • Reaction Time: ~15-20 seconds is sufficient for Yttrium displacement.

  • Detection: Monitor Absorbance at 546 nm .

    • Result: Baseline will be high (Red). Analytes appear as dips (Negative Peaks). Invert the signal in your software for integration.

Part 4: Data Analysis & Troubleshooting
4.1 Interpreting the Chromatogram

Inositol phosphates elute in order of increasing negative charge (phosphorylation state).

Elution OrderAnalyteRetention (Relative)Detection Limit (MDD)
1Free Phosphate (Pi)EarlyHigh (Background)
2IP

/ IP

Early-Mid~50 pmol
3IP

(1,4,5)
Mid~10 pmol
4IP

/ IP

Late~5-10 pmol
5IP

(Phytic Acid)
Very Late< 5 pmol

Note: The sensitivity increases with the number of phosphate groups because IP


 chelates Yttrium much more aggressively than IP

[2].
4.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
High Baseline Noise Pump pulsation in reagent line.Install pulse damper; ensure reagent is degassed.
Ghost Peaks Metal contamination in water/buffers.Use plastic containers; wash system with EDTA.
Drifting Baseline Temperature fluctuation affecting pKa of PAR.Thermostat the column and reaction coil (30°C).
Precipitation in Tee pH shock between Acid Eluent and Basic Reagent.Adjust Reagent buffer concentration (Triethanolamine) to maintain pH > 6.5 post-mixing.
Part 5: Metabolic Context (Visualization)

Understanding the elution order requires understanding the metabolic pathway.

Pathway PIP2 PIP2 (Membrane Lipid) IP3 IP3 (1,4,5) PIP2->IP3 PLC Hydrolysis IP4 IP4 (1,3,4,5) IP3->IP4 IP3-Kinase IP5 IP5 (Pentakis) IP4->IP5 Multistep Kinases IP6 IP6 (Phytic Acid) IP5->IP6 IPK1 IP7 IP7 (Pyrophosphate) IP6->IP7 IP6-Kinase

Caption: Simplified Inositol Phosphate Metabolic Pathway. Elution time correlates with the progression from IP3 to IP6.

References
  • Mayr, G. W. (1988).[6][10] A novel metal-dye detection system permits picomolar-range h.p.l.c.[5][6][7][11] analysis of inositol polyphosphates from non-radioactively labelled cell or tissue specimens.[3][4][5][6][7][10] Biochemical Journal, 254(2), 585–591.[6] Link

  • Guse, A. H., & Mayr, G. W. (1994). Non-radioactive, isomer-specific inositol phosphate mass determinations: High-performance liquid chromatography-micro-metal-dye detection. Journal of Chromatography B, 656(1), 219-227. Link

  • Wilson, M. S. C., & Saiardi, A. (2018). Inositol Phosphates Purification Using Titanium Dioxide Beads. Bio-protocol, 8(15). Link

  • Skoglund, E., et al. (1998).[9] Separation of inositol phosphate isomers on anion-exchange columns. Journal of Agricultural and Food Chemistry, 46(5), 1877–1882. Link

Sources

Application Notes and Protocols: Techniques for Radiolabeling Inositol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Inositol Signaling Network

Inositol, a six-carbon cyclitol, serves as a fundamental building block for a class of lipids and soluble phosphates that are at the heart of cellular communication.[1] Phosphoinositides (PPIs) and inositol phosphates (IPs) are critical second messengers that regulate a vast array of cellular processes, including cell growth, proliferation, survival, migration, and membrane trafficking.[2][3][4] The dynamic phosphorylation and dephosphorylation of the inositol ring of phosphatidylinositol (PI) create a diverse family of signaling molecules that orchestrate the cellular response to a multitude of extracellular stimuli.[2] Given their central role in signal transduction, aberrant inositol phosphate signaling is implicated in numerous diseases, including cancer, diabetes, and neurological disorders.[4][5]

Radiolabeling with isotopes such as myo-[³H]inositol provides a highly sensitive and specific method to trace the metabolic fate of inositol and quantify the dynamic changes in the levels of various phosphoinositides and inositol phosphates.[2][6][7] This application note provides a comprehensive guide for researchers, offering detailed protocols and the underlying principles for the successful radiolabeling of inositol in cell culture, extraction of labeled molecules, and their subsequent analysis.

The Principle of Metabolic Radiolabeling with myo-[³H]Inositol

Metabolic radiolabeling with myo-[³H]inositol relies on the cell's natural uptake and metabolism of this precursor.[8] Exogenously supplied radiolabeled inositol is transported into the cell and incorporated into phosphatidylinositol (PI) by PI synthase.[9][10] This newly synthesized [³H]PI then serves as the substrate for a cascade of lipid kinases that generate the various polyphosphoinositides, such as phosphatidylinositol 4-phosphate (PIP), phosphatidylinositol 4,5-bisphosphate (PIP₂), and the products of phosphoinositide 3-kinase (PI3K) activity.[2][11]

Stimulation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), can activate phospholipase C (PLC), which cleaves PIP₂ to generate two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[3] The radiolabel is thus transferred from the lipid pool in the membrane to the soluble inositol phosphate pool in the cytosol.[3] By tracing the radioactivity, researchers can monitor the activity of these signaling pathways.

To maximize the incorporation of the radiolabel and ensure sensitive detection, it is crucial to culture cells in a medium that is deficient in unlabeled ("cold") inositol. This drives the cells to utilize the exogenously supplied myo-[³H]inositol.[3][6]

The Phosphoinositide Signaling Pathway

The phosphoinositide pathway is a cornerstone of intracellular signaling. The diagram below illustrates the central role of PI and its derivatives in the PI3K/Akt signaling cascade, a key pathway regulating cell survival and proliferation.[5][12][13]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP₂ PI3K->PIP2 Phosphorylation PIP3 PIP₃ PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors Akt->Downstream Phosphorylation Akt_cyto Akt Akt_cyto->Akt Translocation GF Growth Factor GF->RTK

Figure 1: The PI3K/Akt Signaling Pathway.

Experimental Workflow for Inositol Radiolabeling

The general workflow for a typical inositol radiolabeling experiment involves several key stages, from cell preparation to data analysis.

experimental_workflow A 1. Cell Culture & Equilibration B 2. Radiolabeling with [³H]myo-inositol A->B C 3. Cell Stimulation (Optional) B->C D 4. Cell Lysis & Lipid Extraction C->D E 5. Separation of Inositol Phosphates/Lipids D->E F 6. Quantification by Scintillation Counting E->F

Figure 2: General Experimental Workflow.

Detailed Protocols

Part 1: Radiolabeling of Inositol in Mammalian Cells

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Inositol-free cell culture medium (e.g., RPMI 1640 without inositol)[14]

  • Dialyzed fetal bovine serum (FBS)

  • myo-[³H]inositol (PerkinElmer or other reputable supplier)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Ice-cold 1 M HCl or 4.5% perchloric acid[2][15]

  • Cell scraper

Procedure:

  • Cell Seeding and Equilibration:

    • Seed cells in a multi-well plate at a density that will result in approximately 80-90% confluency at the time of labeling.

    • Allow cells to adhere and grow overnight in their complete culture medium.

    • The following day, aspirate the complete medium and wash the cells once with sterile PBS.

    • Replace the medium with inositol-free medium supplemented with dialyzed FBS.[15] The use of dialyzed serum is critical to minimize the concentration of unlabeled inositol.

    • Incubate the cells for at least 24 hours to deplete the intracellular pool of unlabeled inositol.[3]

  • Radiolabeling:

    • Prepare the labeling medium by supplementing fresh inositol-free medium with myo-[³H]inositol. A typical concentration is 10-20 µCi/mL, but this should be empirically determined for each cell line.[3][15]

    • Aspirate the equilibration medium from the cells and add the labeling medium.

    • Incubate the cells for 24-72 hours to allow for efficient incorporation of the radiolabel into the phosphoinositide pools.[15] For steady-state labeling, a 48-hour incubation is often ideal.[15]

  • Cell Stimulation (Optional):

    • If the experiment involves stimulating a signaling pathway, wash the cells with a suitable buffer (e.g., PBS or serum-free medium) to remove the labeling medium.

    • Add the desired agonist or inhibitor in the appropriate buffer and incubate for the desired time.

  • Cell Lysis and Harvesting:

    • Aspirate the medium and place the culture plate on ice.

    • Wash the cells once with ice-cold PBS. Carefully remove all residual PBS.[15]

    • Add ice-cold 1 M HCl or 4.5% perchloric acid to each well (e.g., 500 µL for a 6-well plate) to lyse the cells and precipitate macromolecules.[2][15]

    • Incubate on ice for at least 15-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

Part 2: Extraction of Inositol Lipids and Phosphates

This protocol describes a common method for separating the lipid and soluble fractions.

Materials:

  • Chloroform

  • Methanol

  • 1 M HCl

  • 0.1 M EDTA, pH 8.0

  • Microcentrifuge tubes

  • Nitrogen gas stream or speed vacuum

Procedure:

  • Phase Separation:

    • To the acid lysate from the previous step, add methanol and chloroform in a ratio that results in a final single phase (e.g., for 500 µL of 1 M HCl lysate, add 500 µL of methanol and 500 µL of chloroform).

    • Vortex vigorously to ensure thorough mixing.

    • Add an additional 500 µL of chloroform and 500 µL of 1 M HCl to induce phase separation.

    • Vortex again and centrifuge at high speed (e.g., 14,000 rpm) for 1-2 minutes to separate the phases.[15]

  • Collection of Phases:

    • The lower organic phase contains the radiolabeled phosphoinositides. The upper aqueous phase contains the soluble inositol phosphates.

    • Carefully collect the lower organic phase into a new tube, avoiding the protein interface.[15]

    • The upper aqueous phase can be collected into a separate tube for analysis of inositol phosphates.

  • Washing the Organic Phase:

    • To the collected organic phase, add a freshly prepared mixture of methanol and 0.1 M EDTA (pH 8.0) (1:0.9 v/v).[15]

    • Vortex and centrifuge as before.

    • Collect the lower organic phase. This wash step helps to remove any contaminating aqueous-soluble components.

  • Drying and Storage:

    • Evaporate the solvent from the final organic phase under a stream of nitrogen or using a speed vacuum.[15]

    • The dried lipid film can be stored at -20°C or -80°C until further analysis.

Part 3: Analysis of Radiolabeled Inositol Phosphates by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating the different inositol phosphate species.[16][17][18]

Principle: Anion-exchange HPLC separates molecules based on their negative charge. Since the different inositol phosphates have a varying number of phosphate groups, they will elute from the column at different salt concentrations.[17]

General Procedure:

  • Sample Preparation: The aqueous phase containing the inositol phosphates is neutralized and filtered before injection into the HPLC system.

  • Chromatography: A strong anion-exchange (SAX) column is typically used.[2] A gradient of an appropriate buffer, such as ammonium phosphate, is used to elute the inositol phosphates.[2]

  • Detection: The eluate from the HPLC is mixed with a scintillation cocktail and passed through an in-line flow scintillation detector to measure the radioactivity in each fraction.[2][8]

  • Data Analysis: The resulting chromatogram will show peaks of radioactivity corresponding to the different inositol phosphate species. The area under each peak is proportional to the amount of that particular inositol phosphate.

Data Presentation and Interpretation

For quantitative comparison, the radioactivity counts for each inositol phosphate or phosphoinositide species are often expressed as a percentage of the total radioactivity incorporated into all inositol-containing molecules. This normalization helps to account for variations in cell number and labeling efficiency between samples.

Table 1: Example Data for [³H]Inositol Incorporation in a Hypothetical Experiment

TreatmentTotal CPM in LipidsCPM in PIP₂% of Total Lipid CPM in PIP₂
Control1,500,00075,0005.0%
Agonist X (5 min)1,450,00043,5003.0%
Inhibitor Y + Agonist X1,480,00071,0404.8%

Troubleshooting

Problem Possible Cause Solution
Low total radioactivity counts Inefficient labeling due to high concentration of unlabeled inositol in the medium.Use inositol-free medium and dialyzed serum.[15] Increase the concentration of myo-[³H]inositol or the labeling time.[3]
Cell death during labeling.Optimize cell seeding density and ensure the health of the cells before labeling.
Poor resolution of HPLC peaks Improper gradient or column condition.Optimize the HPLC gradient and ensure the column is properly equilibrated and not overloaded.
Presence of interfering substances.Ensure proper sample cleanup and filtration before injection.
High background in scintillation counting Contamination of samples.Handle radioactive materials with care and use dedicated equipment.
Static electricity on plasticware.Use anti-static guns or wipes.
Variability between replicates Inconsistent cell numbers.Ensure accurate cell counting and seeding.
Inconsistent washing steps.Be meticulous with washing steps to remove all residual medium or buffers.[15]

Conclusion

Radiolabeling with myo-[³H]inositol remains a gold-standard technique for studying the intricate and dynamic world of phosphoinositide and inositol phosphate signaling. Its high sensitivity allows for the detection of low-abundance signaling molecules that are often challenging to measure by other means.[2] By understanding the underlying principles and carefully following optimized protocols, researchers can gain valuable insights into the regulation of these critical signaling pathways in both health and disease, paving the way for the development of novel therapeutic strategies.

References

  • Quantitation of Inositol Phosphates by HPLC-ESI-MS. (2020). Methods in Molecular Biology.
  • Schematic drawing of the PI3K/Akt signaling pathway. (n.d.). ResearchGate.
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate.
  • Mathews, W. R., Guido, D. M., & Huff, R. M. (1988). Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates. Analytical Biochemistry, 168(1), 63–70.
  • HPLC with Inductively Coupled Plasma Optical Emission Spectrometric Detection for the Analysis of Inositol Phosphates. (n.d.).
  • Azevedo, C., & Saiardi, A. (2006). Extraction and analysis of soluble inositol polyphosphates from yeast. Nature Protocols, 1(5), 2416–2422.
  • Quantitation of Inositol Phosphates by HPLC-ESI-MS. (n.d.). Springer Nature Experiments.
  • Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling. (n.d.). PMC.
  • Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells. (n.d.). PMC.
  • Fisher, S. K., Heacock, A. M., & Agranoff, B. W. (1992). Concerted CMP-dependent [3H]inositol labeling of phosphoinositides and agonist activation of phospholipase C in rat brain cortical membranes. Journal of Neurochemistry, 58(2), 735–738.
  • Labeling of Phosphatidylinositol Lipid Products in Cells via Metabolic Engineering using a Clickable myo-Inositol Probe. (n.d.). PMC.
  • Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation. (2016). PMC.
  • PI3K/AKT/MAPK Signaling Resources. (n.d.).
  • Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. (2025). PMC.
  • RPMI 1640 Medium w/o L-Glutamine, Inositol culture media. (n.d.). MyBioSource.
  • PI3K / Akt Signaling. (n.d.).
  • Labeling cells with 3H-inositol. (n.d.).
  • Importance of Radioactive Labelling to Elucidate Inositol Polyphosphate Signalling. (n.d.). PMC.
  • Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids. (n.d.). PMC.

Sources

Application Note: Strategies for Inducing Inositol Depletion in Experimental Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Inositol depletion is a critical experimental state used to investigate the pathophysiology of bipolar disorder (the "Inositol Depletion Hypothesis"), epilepsy, and the induction of mTOR-independent autophagy.

The core principle relies on the fact that while cells can synthesize myo-inositol de novo from glucose-6-phosphate, neurons are heavily dependent on the recycling of inositol from phosphoinositides (PI) to maintain signaling pools.

The Depletion Logic

To achieve robust depletion, one must target the supply chain at one of three nodes:

  • Recycling Blockade: Inhibiting Inositol Monophosphatase (IMPase) to prevent the conversion of IP1 to free inositol.

  • Synthesis Blockade: Inhibiting ISYNA1 (Inositol-3-phosphate synthase 1).

  • Exogenous Restriction: Removing dietary/media sources (requires concurrent blockade of endogenous synthesis or recycling to be effective in all tissues).

Pharmacological Depletion: The Lithium Protocol

Lithium (Li


) is the gold standard for inducing inositol depletion due to its uncompetitive inhibition  of IMPase. This is a crucial distinction: Li

binds more tightly to the enzyme-substrate complex than the free enzyme. Therefore, depletion is use-dependent —it is most effective in cells with high phosphoinositide turnover (e.g., stimulated neurons).
Protocol A: In Vitro Depletion (Cell Culture)

Critical Reagent Requirement:

  • Media: Custom Inositol-Free DMEM (Standard DMEM contains ~7.2 mg/L inositol).

  • Serum: Dialyzed Fetal Bovine Serum (dFBS). Standard FBS contains high levels of inositol (approx. 20–50 µM) which will rescue the phenotype and nullify the experiment.

Step-by-Step Workflow:

  • Preparation:

    • Thaw dFBS and prepare Inositol-Free DMEM supplemented with 10% dFBS and 1% Pen/Strep.

    • Prepare a 1 M Lithium Chloride (LiCl) stock solution in sterile water. Filter sterilize (0.22 µm).

    • Control: Prepare 1 M Sodium Chloride (NaCl) to control for osmotic stress.

  • Seeding:

    • Seed cells (e.g., HeLa, SH-SY5Y, or primary neurons) at 60% confluence.

    • Allow attachment for 24 hours in standard media.

  • Induction:

    • Wash cells 2x with PBS to remove residual inositol.

    • Add Inositol-Free Media containing 10 mM LiCl .

    • Note: For autophagy induction (Sarkar et al. protocol), 10 mM is the standard effective dose. For subtle signaling studies, 1–5 mM may be used, but depletion kinetics are slower.

  • Incubation:

    • Incubate for 24 to 48 hours .

    • Optional: To maximize depletion, stimulate PLC signaling (e.g., with 100 µM Carbachol) for 1 hour during treatment to drive the PI cycle and trap the enzyme in the Li

      
      -sensitive state.
      
  • Rescue (Validation Control):

    • In a parallel well, add 10 mM LiCl + 1 mM myo-inositol .

    • If the phenotype (e.g., autophagy, growth arrest) is reversed, the effect is confirmed to be inositol-dependent and not due to GSK3

      
       inhibition or toxicity.[1]
      
Protocol B: The L-690,330 Alternative

For researchers requiring specific IMPase inhibition without the GSK3


 side effects of Lithium:
  • Compound: L-690,330 (Bisphosphonate inhibitor).[2][3][4]

  • Concentration: 10–100 µM.

  • Limitation: Poor cell permeability.[4] Requires prolonged incubation or lipid-mediated delivery.

In Vivo Depletion: Nutritional & Metabolic Blockade

Inducing systemic depletion in mice is challenging because the kidney synthesizes significant inositol. A "double-hit" strategy (Diet + Antibiotics or Diet + Lithium) is required.

Protocol C: Dietary Restriction with Gut Microbiota Depletion

Gut microbiota can synthesize inositol or release it from dietary phytates.[5]

  • Diet Formulation:

    • Use a synthetic Inositol-Deficient Diet (e.g., Teklad custom base).

    • Composition: Casein, Corn Starch, Sucrose, Cellulose, Soybean Oil (washed), Vitamin Mix (inositol-free).

    • Phytate Control: Ensure the diet is free of plant-based phytates (major source of bound inositol).

  • Antibiotic Conditioning (Day -7 to Day 0):

    • Administer broad-spectrum antibiotics in drinking water to deplete gut flora.

    • Cocktail: Ampicillin (1 g/L) + Neomycin (0.5 g/L).

    • Rationale: Prevents bacterial synthesis and phytase activity in the gut.

  • Experimental Phase (Day 0 to Day 14):

    • Switch animals to the Inositol-Deficient Diet.

    • Optional Synergist: Add 0.2% LiCl to the chow to block recycling of the dwindling endogenous pool.

  • Tissue Collection:

    • Rapidly dissect brain (hypothalamus is most sensitive), liver, and kidney.

    • Flash freeze in liquid nitrogen immediately to prevent post-mortem PI hydrolysis which artificially elevates free inositol.

Genetic Depletion Models[6]

For absolute specificity, genetic ablation is superior to pharmacological methods.

Gene TargetFunctionPhenotypeApplication
IMPA1 IMPase (Recycling)Embryonic lethal (rescue with dietary inositol).Bipolar disorder modeling.
ISYNA1 Inositol-3-P SynthaseAuxotrophic cells; requires inositol for survival.Studying de novo synthesis vs. uptake.
SLC5A3 SMIT1 (Transporter)Reduced intracellular inositol; lethal in neonates (apnea).Transport kinetics.

siRNA Transfection Protocol (In Vitro):

  • Target ISYNA1 or IMPA1 using SMARTpool siRNAs.

  • Transfect in Inositol-Free Media (supplemented with dialyzed FBS).

  • Critical: If media contains inositol, SMIT1 transporters will upregulate to compensate for the genetic knockdown, masking the depletion.

Validation: Quantifying Inositol Levels (GC-MS)

You cannot rely on phenotype alone. Direct quantification via Gas Chromatography-Mass Spectrometry (GC-MS) is the validation standard.

Protocol D: Sample Preparation & Derivatization

Reagents:

  • Internal Standard (IS): myo-Inositol-d6 (Deuterated).

  • Derivatizing Agent: BSTFA + 1% TMCS.

  • Solvent: Anhydrous Pyridine.

Workflow:

  • Extraction:

    • Homogenize tissue/cells in Chloroform:Methanol:Water (1:2:0.8).

    • Add 500 ng of myo-Inositol-d6 (IS).

    • Centrifuge to separate phases. Collect the upper aqueous phase.

    • Dry under nitrogen stream or speed-vac.

  • Derivatization (Silylation):

    • Resuspend dried residue in 50 µL Pyridine + 50 µL BSTFA.

    • Incubate at 80°C for 60 minutes .

    • Chemistry: Converts polar hydroxyl groups to volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (1 min) → 20°C/min to 300°C (hold 5 min).

    • Detection: SIM mode. Monitor ions m/z 305 (Endogenous) and m/z 311 (Internal Standard d6).

Pathway Visualization

Diagram 1: The Inositol Depletion Mechanism (Lithium Blockade)[2][7]

InositolCycle cluster_legend Key PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 Hydrolysis IP2 IP2 IP3->IP2 Dephosphorylation IP1 IP1 (Inositol Monophosphate) IP2->IP1 Inositol Free Inositol IP1->Inositol Blocked by Li+ CDP CDP-DAG Inositol->CDP Resynthesis CDP->PIP2 PLC PLC PLC->PIP2 Stimulation IMPase IMPase (Inositol Monophosphatase) IMPase->IP1 Lithium Lithium (Li+) Uncompetitive Inhibitor Lithium->IMPase key1 Lithium traps IMPase-IP1 complex, preventing recycling.

Caption: The Phosphoinositide Cycle showing the specific blockade of IMPase by Lithium, preventing the regeneration of free inositol from IP1.[1][2][3][4][6][7][8][9][10][11]

Diagram 2: Experimental Workflow for Autophagy Induction

Workflow Step1 1. Media Prep (Inositol-Free DMEM + Dialyzed FBS) Step2 2. Seeding (HeLa / Neurons) Step1->Step2 Step3 3. Induction (Add 10mM LiCl) Step2->Step3 Step4 4. Incubation (24-48 Hours) Step3->Step4 Control Rescue Control (LiCl + 1mM Inositol) Step3->Control Parallel Arm Step5 5. Validation (GC-MS or Autophagy Marker LC3-II) Step4->Step5 Control->Step5 Compare

Caption: Step-by-step experimental workflow for inducing and validating inositol depletion in cell culture models.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Depletion (GC-MS) Incomplete dialysis of FBS.Use 10kDa cutoff dialysis for 48h or purchase certified dialyzed FBS.
Cell Death (Non-Specific) Osmotic stress from LiCl.Ensure NaCl control is used. If toxicity persists, lower LiCl to 5mM and extend time.
High Background Inositol Plasticware contamination.Avoid detergents with inositol additives; rinse glassware with ethanol.
Variable Results Low PI turnover.Add a mild PLC agonist (e.g., Carbachol) to drive the cycle and sensitize IMPase to Lithium.

References

  • Sarkar, S., et al. (2005). Lithium induces autophagy by inhibiting inositol monophosphatase.[1][7][12] Journal of Cell Biology, 170(7), 1101–1111.[3][7][12] [Link]

  • Berridge, M. J., et al. (1989). Neural and developmental actions of lithium: a unifying hypothesis.[2] Cell, 59(3), 411–419. [Link]

  • Harwood, A. J. (2005). Lithium and bipolar mood disorder: the inositol-depletion hypothesis revisited. Molecular Psychiatry, 10, 117–126. [Link]

  • Cryns, K., et al. (2008). Impa1 deficiency in mice leads to embryonic lethality and extensive defects in pattern formation. Mechanisms of Development, 125(5-6), 547-556. [Link]

  • Gao, Y., et al. (2011). A simple and sensitive method for the determination of myo-inositol in human plasma using gas chromatography-mass spectrometry. Journal of Chromatography B, 879(28), 2945-2949. [Link]

Sources

Troubleshooting & Optimization

Optimizing signal-to-noise ratio in inositol-dependent calcium assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Inositol-Dependent Calcium Assays

Introduction

Welcome to the technical support hub. You are likely here because your Gq-coupled GPCR assay—whether measuring transient calcium flux or stable IP1 accumulation—is suffering from poor Signal-to-Noise Ratio (SNR) or high variability.

Inositol-dependent assays rely on the hydrolysis of PIP2 by Phospholipase C (PLC). This creates two distinct readouts:

  • Kinetic Readout: Rapid release of intracellular

    
     triggered by 
    
    
    
    .
  • Equilibrium Readout: Accumulation of

    
     (a downstream metabolite) when degradation is blocked by Lithium Chloride (LiCl).[1][2]
    

Below is a master guide designed to troubleshoot these specific pathways, moving beyond generic advice to the mechanistic root causes of assay failure.

Part 1: The Mechanistic Foundation

To troubleshoot effectively, you must visualize where the signal originates and where it degrades.

Gq_Pathway GPCR GPCR (Gq) PLC PLC-β GPCR->PLC Gαq Agonist Agonist Agonist->GPCR Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Transient) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R IP1 IP1 (Stable Metabolite) IP3->IP1 Degradation Ca Ca2+ Release (Kinetic Signal) ER->Ca Flux (Fluo-4/8) LiCl LiCl Block LiCl->IP1 Prevents breakdown to Inositol

Figure 1: The Gq signaling cascade. Note the bifurcation: Calcium assays measure the rapid, transient release from the ER, while IP-One assays measure the stable accumulation of IP1 caused by LiCl blockade.

Part 2: Kinetic Calcium Flux Assays (Fluo-4/Fura-2)

Q: My baseline fluorescence is drifting upward before I even add the agonist. What is happening? A: This is a classic sign of dye leakage or fluidic temperature mismatch .

  • The Cause: Calcium dyes (like Fluo-4 AM) are esters. Once inside the cell, esterases cleave them, trapping the anionic dye. However, many cells (CHO, HEK293) express Organic Anion Transporters (OATs) that actively pump the dye back out into the extracellular buffer. As dye accumulates outside, background signal rises, crushing your Z-factor.

  • The Fix:

    • Probenecid is non-negotiable: You must add Probenecid (1.25–2.5 mM) to the assay buffer. It inhibits OATs, forcing the dye to stay intracellular [1].

    • Temperature Control: If your buffer is colder than the cells (e.g., RT buffer onto 37°C cells), the cells contract and ion channels fluctuate, causing a mechanical artifact. Pre-warm all buffers.

Q: I see a response, but the signal amplitude is weak (<2-fold). Should I increase the dye concentration? A: Rarely. Increasing dye often increases background noise more than signal.

  • The Cause: Often, this is due to subcellular compartmentalization . If you load dye at 37°C, it may get sequestered into organelles (mitochondria/lysosomes) rather than the cytoplasm, making it insensitive to the cytosolic calcium spike.

  • The Fix:

    • Lower Loading Temperature: Load the dye at Room Temperature (RT) for 60 minutes instead of 37°C. This slows down endocytosis and compartmentalization, keeping the dye cytosolic [2].

    • Check the Buffer: Ensure your assay buffer contains physiological Calcium (~2mM) and Magnesium. A calcium-free buffer will result in zero influx and depletion of ER stores.

Q: "Wash" vs. "No-Wash" kits: Which gives a better SNR? A: It depends on your instrumentation and cell adherence.

FeatureWash Protocol (Traditional)No-Wash Protocol (Quencher-based)
Principle Physically remove excess extracellular dye.Add a masking dye (e.g., Brilliant Black) that quenches extracellular fluorescence.
SNR Potential High (if cells remain attached).Medium-High (Background is masked, not removed).
Risk Factor Cell detachment during wash steps (major noise source).Interaction between quencher and test compounds.
Best For Adherent cells with strong attachment (e.g., HeLa).Loosely adherent cells (e.g., HEK293) or HTS workflows.

Part 3: IP-One Accumulation Assays (HTRF/TR-FRET)

Q: My HTRF Delta F% is very low (<50%), but my Z' is negative. Is my antibody dead? A: Likely not. In competitive immunoassays (like IP-One), a low signal often means too much IP1 is being produced basally , saturating the system before you even stimulate.

  • The Cause:

    • Cell Density: If you plate too many cells, the basal level of IP1 (even without agonist) will be high enough to displace the fluorophore, "bottoming out" the assay window.

    • LiCl Toxicity: While LiCl is required (50mM standard), excessive incubation can stress cells, altering basal signaling.

  • The Fix: Perform a cell density titration . Test 5,000, 10,000, and 20,000 cells/well. You want a density where the basal signal (max FRET) is high, allowing room for the agonist to decrease the signal [3].

Q: I have high well-to-well variability (CV > 10%). A: HTRF is ratiometric (665nm/620nm), which usually corrects for volume errors, but it is sensitive to bubbles and reagent order .

  • The Fix:

    • Read Height: Ensure your plate reader (e.g., EnVision, PHERAstar) read height is optimized. If the focal point is too high (meniscus), CVs skyrocket.

    • White Plates: Ensure you are using low-volume white plates. Black plates absorb the emitted light, killing the SNR in TR-FRET assays.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to isolate your specific issue.

Troubleshooting_Tree Start Start: Low SNR AssayType Assay Type? Start->AssayType CaFlux Calcium Flux (Kinetic) AssayType->CaFlux IPOne IP-One (Accumulation) AssayType->IPOne Baseline High Baseline? CaFlux->Baseline Leakage Dye Leakage: Add Probenecid Baseline->Leakage Yes Drift Signal Drift: Check Temp/Fluidics Baseline->Drift No Window Small Assay Window? IPOne->Window Density Basal IP1 High: Reduce Cell Density Window->Density Max FRET Low LiCl No Accumulation: Check LiCl (50mM) Window->LiCl Max FRET High but no response

Figure 2: Diagnostic logic flow for identifying root causes of low signal-to-noise ratios.

References

  • Molecular Devices. Probenecid Inhibition of Organic Anion Transporters in Calcium Assays. Application Note. Available at: [Link]

  • NCBI Assay Guidance Manual. In Vitro Cell Based Assays: IP-3/IP-1 Assays. Bethesda (MD): National Center for Advancing Translational Sciences.[3] Available at: [Link]

Sources

Technical Support Center: Mitigating the Effects of Altered Ca2+ Signaling in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to our dedicated support center for navigating the complexities of altered calcium (Ca2+) signaling in cancer cell lines. Dysregulation of Ca2+ homeostasis is a critical factor in cancer progression, influencing everything from proliferation and migration to apoptosis.[1][2][3] This guide is designed to provide you with not only robust protocols but also the underlying scientific rationale to troubleshoot and refine your experiments effectively.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when starting to investigate Ca2+ signaling in cancer.

Q1: Why is Ca2+ signaling a crucial area of study in cancer research?

A1: Calcium ions are versatile second messengers that regulate a multitude of cellular processes.[2][4] In cancer, the intricate machinery that controls intracellular Ca2+ levels is often remodeled.[3][4] This alteration can lead to the promotion of cancer hallmarks such as sustained proliferation, evasion of apoptosis, and increased metastatic potential.[5][6] Understanding these changes can reveal novel therapeutic targets.[1][7]

Q2: What are the primary sources of intracellular Ca2+ elevation in a cell?

A2: There are two main sources:

  • Influx from the extracellular space: This is mediated by various plasma membrane ion channels, including Store-Operated Calcium Entry (SOCE) channels (like ORAI1), Transient Receptor Potential (TRP) channels, and Voltage-Gated Calcium Channels (VGCCs).[8]

  • Release from intracellular stores: The primary intracellular Ca2+ store is the endoplasmic reticulum (ER). Ca2+ is released from the ER into the cytoplasm via channels like the inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs).[8][9]

Q3: I'm new to calcium imaging. Which fluorescent indicator should I start with, Fura-2 or Fluo-4?

A3: The choice depends on your experimental needs and equipment.

  • Fura-2 is a ratiometric indicator, meaning you measure fluorescence at two excitation wavelengths.[10] This provides a more accurate measurement of absolute Ca2+ concentrations, as it is less affected by variations in dye loading or cell thickness.[11] However, it requires a specialized imaging setup capable of rapid wavelength switching and UV excitation, which can be phototoxic.[12]

  • Fluo-4 is a single-wavelength indicator that shows a large increase in fluorescence intensity upon Ca2+ binding.[13] It is generally brighter, has a better signal-to-noise ratio, and is compatible with standard confocal microscopes.[11][13] It is excellent for detecting transient Ca2+ changes but is less suitable for quantifying resting Ca2+ levels.[13] For initial experiments, Fluo-4 is often more straightforward to use.[14]

Q4: What is the difference between an intracellular Ca2+ chelator and an ionophore?

A4:

  • A chelator , like BAPTA-AM, binds to and sequesters intracellular Ca2+, effectively reducing its free concentration and buffering against Ca2+ signals.[15][16]

  • An ionophore , such as ionomycin, creates pores in cellular membranes, allowing Ca2+ to move down its concentration gradient. This is often used to artificially increase intracellular Ca2+ levels.

Q5: How does altered Ca2+ signaling contribute to metastasis?

A5: Dysregulated Ca2+ signaling is implicated in multiple stages of metastasis, including the epithelial-mesenchymal transition (EMT), cell migration, and invasion.[2][5] For example, specific Ca2+ channels can influence the activity of proteases that degrade the extracellular matrix, facilitating cancer cell invasion.[4]

II. Troubleshooting Guides

This section provides in-depth guidance on common experimental challenges, structured in a problem-solution format.

Guide 1: Calcium Imaging Experiments
Problem: Low signal-to-noise ratio or no detectable Ca2+ signal.
Potential Cause Troubleshooting Step & Rationale
Inadequate Dye Loading 1. Optimize Dye Concentration: Titrate the concentration of your Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM). A common starting range is 1-5 µM. 2. Increase Incubation Time/Temperature: Typical loading is 30-60 minutes at room temperature or 37°C. Some cell lines may require longer. Loading at 37°C can increase enzymatic cleavage of the AM ester but also risks dye sequestration in organelles or extrusion from the cell.[11] 3. Use Pluronic F-127: This mild non-ionic surfactant helps to disperse the AM ester form of the dye in your aqueous loading buffer, preventing aggregation and improving cell entry. A final concentration of 0.02% is typical.[17]
Dye Sequestration or Extrusion 1. Lower Loading Temperature: Incubating at room temperature can reduce the activity of organic anion transporters that pump the dye out of the cell and minimize sequestration into organelles like mitochondria.[11] 2. Use Probenecid: This drug can inhibit some organic anion transporters, preventing dye extrusion. A concentration of 1-2.5 mM in the loading and imaging buffer can be effective.
Phototoxicity/Photobleaching 1. Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. 2. Decrease Exposure Time: Use the shortest exposure time that gives you an adequate signal. 3. Reduce Sampling Frequency: Only image as frequently as is necessary to capture the dynamics of your Ca2+ signal.
Cell Health 1. Check Cell Viability: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed or dying cells will not maintain proper ion gradients. 2. Use an Appropriate Imaging Buffer: A Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, buffered with HEPES, is crucial to maintain cell health during imaging.
Problem: High background fluorescence.
Potential Cause Troubleshooting Step & Rationale
Incomplete De-esterification of AM Ester 1. Allow Time for De-esterification: After loading, incubate the cells in dye-free media for at least 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active indicator inside the cell. Incomplete cleavage results in a Ca2+-insensitive fluorescent signal.
Extracellular Dye 1. Thorough Washing: Wash the cells 2-3 times with fresh, warm imaging buffer after the loading and de-esterification steps to remove any residual extracellular dye.[14]
Autofluorescence 1. Check Unloaded Cells: Image a sample of your cells that have not been loaded with any dye to determine the level of intrinsic autofluorescence. Some cell types have higher levels of autofluorescent molecules (e.g., NADH, flavins). 2. Use a Different Indicator: If autofluorescence is high in the green spectrum, consider a red-shifted Ca2+ indicator.
Guide 2: Using Pharmacological Agents to Modulate Ca2+ Signaling
Problem: Inconsistent or unexpected results with Thapsigargin.

Background: Thapsigargin is a highly specific and irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[18][19] By blocking SERCA, thapsigargin prevents Ca2+ from being pumped back into the ER, leading to a depletion of ER Ca2+ stores and a subsequent rise in cytosolic Ca2+.[20] This store depletion is the trigger for Store-Operated Calcium Entry (SOCE).

Potential Issue Troubleshooting Step & Rationale
No or Weak SOCE Response 1. Confirm ER Store Depletion: The initial rise in cytosolic Ca2+ after thapsigargin addition is due to the leak from the ER. If you don't see this, your thapsigargin may be inactive or at too low a concentration. Use a concentration in the range of 1-2 µM. 2. Ensure Extracellular Ca2+ is Present: SOCE is the influx of Ca2+ from the extracellular space. If you are imaging in a Ca2+-free buffer, you will not observe SOCE. The standard protocol involves adding thapsigargin in a Ca2+-free buffer to isolate the ER release component, followed by the re-addition of extracellular Ca2+ to measure SOCE. 3. Check Expression of SOCE Machinery: The cell line you are using may have low expression of key SOCE components like STIM1 or ORAI1.[21][22] Confirm their expression via Western blot or qPCR if SOCE is a critical part of your study.
Cell Death 1. Titrate Thapsigargin Concentration: Prolonged and high concentrations of thapsigargin can induce ER stress and apoptosis.[23][24] If you are studying signaling events, use the lowest effective concentration and shortest time course possible. For cell death studies, a dose-response curve is essential.
Problem: BAPTA-AM treatment is causing unexpected off-target effects.

Background: BAPTA-AM is a cell-permeant, high-affinity Ca2+ chelator used to buffer intracellular Ca2+ and prevent Ca2+ signaling events.[16][17]

Potential Issue Troubleshooting Step & Rationale
Cytotoxicity 1. Perform a Dose-Response and Time-Course: High concentrations or prolonged incubation with BAPTA-AM can be toxic.[25] Determine the optimal concentration (typically 10-50 µM) and incubation time for your cell line that effectively buffers Ca2+ without causing significant cell death. 2. Assess Cell Viability: Use a viability assay (e.g., Trypan Blue, MTT) to confirm that the observed effects are not simply due to BAPTA-AM-induced toxicity.
Ca2+-Independent Effects 1. Be Aware of Recent Findings: Some studies have reported that BAPTA can have effects independent of its Ca2+ chelating properties, such as inhibiting glycolysis.[15] If your results are unexpected, consider if they could be explained by an off-target mechanism. 2. Use Alternative Chelators: If off-target effects are a concern, consider using a different Ca2+ chelator like EGTA-AM, although it has different binding kinetics and pH sensitivity.[16]
Incomplete Chelation 1. Confirm Buffering Capacity: Pre-treat cells with BAPTA-AM and then challenge them with an agonist known to elicit a strong Ca2+ response (e.g., ATP, carbachol). A significant blunting or complete abolition of the Ca2+ signal confirms effective chelation.
Guide 3: Genetic Manipulation of Ca2+ Channels (siRNA/shRNA Knockdown)
Problem: Knockdown of STIM1 or ORAI1 does not produce the expected phenotype (e.g., no change in migration).

Background: STIM1 (in the ER) and ORAI1 (in the plasma membrane) are the core components of SOCE. Their knockdown is a common strategy to investigate the role of this pathway in cancer processes like migration and proliferation.[21][26]

Potential Issue Troubleshooting Step & Rationale
Inefficient Knockdown 1. Validate Knockdown Efficiency: Always confirm the reduction of your target protein via Western blot, not just mRNA levels by qPCR. A knockdown of >70% at the protein level is generally considered effective. 2. Optimize Transfection/Transduction: Ensure your siRNA/shRNA delivery method is optimized for your specific cancer cell line, as efficiency can vary greatly.
Functional Redundancy 1. Consider Other Isoforms: Cells express other STIM (STIM2) and ORAI (ORAI2, ORAI3) proteins that may compensate for the loss of STIM1 or ORAI1.[1] Depending on the cell type, these other isoforms may play a more dominant role. 2. Pharmacological Inhibition as a Complement: Use a pharmacological inhibitor of SOCE (e.g., GSK-7975A, Synta66) to corroborate your genetic knockdown results. This can help to inhibit the function of any remaining or compensatory channels.
Complex Signaling Roles 1. SOCE-Independent Functions: Be aware that some proteins have functions independent of their primary role. For example, STIM1 has been shown to regulate gene expression (e.g., NFAT1) independently of ORAI1 and SOCE, which can paradoxically affect cell migration.[27] Your phenotype might be the net result of both SOCE-dependent and -independent effects.
Cell Line-Specific Signaling 1. Context is Key: The role of STIM1/ORAI1 can be highly context-dependent. In some cancer cells, their knockdown inhibits migration, while in others, it has no effect or even enhances it.[21][27][28] It is crucial to interpret your results within the context of the specific cancer type and cell line being studied.

III. Key Experimental Protocols & Workflows

Protocol 1: Measuring Store-Operated Calcium Entry (SOCE)

This protocol allows for the distinct measurement of Ca2+ release from the ER and the subsequent Ca2+ influx through SOCE.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy 24-48 hours before the experiment.

  • Dye Loading:

    • Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Wash cells once with warm HBSS.

    • Incubate cells in the loading buffer for 30-45 minutes at room temperature, protected from light.

  • Washing and De-esterification:

    • Wash cells twice with Ca2+-free HBSS (supplemented with 0.5 mM EGTA to chelate any residual Ca2+).

    • Incubate cells in Ca2+-free HBSS for 30 minutes to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Begin recording baseline fluorescence in Ca2+-free HBSS.

    • Add Thapsigargin (final concentration 1-2 µM) to the Ca2+-free buffer. This will induce a transient increase in fluorescence as Ca2+ leaks from the ER.

    • Once the fluorescence signal returns to a new, stable baseline, add a Ca2+-containing solution (e.g., HBSS with 2 mM CaCl2). The subsequent sharp and sustained rise in fluorescence represents SOCE.

Visualization of the SOCE Measurement Workflow

SOCE_Workflow cluster_prep Preparation cluster_imaging Imaging Protocol start Plate Cells load Load with Fluo-4 AM in HBSS start->load wash Wash & De-esterify in Ca2+-free HBSS load->wash baseline Record Baseline (Ca2+-free HBSS) wash->baseline Mount on Microscope tg_add Add Thapsigargin (ER Release) baseline->tg_add ca_add Re-add Ca2+ (Measure SOCE) tg_add->ca_add

Caption: Workflow for measuring ER Ca2+ release and SOCE.

Protocol 2: siRNA-Mediated Knockdown of STIM1

This is a general protocol; specific lipid reagents and concentrations should be optimized for your cell line.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 50-70% confluent at the time of transfection.

  • Transfection Complex Preparation (per well):

    • Tube A: Dilute 50 pmol of STIM1 siRNA (or a non-targeting control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM).

    • Tube B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the well containing cells in 1.8 mL of complete medium.

  • Incubation: Incubate the cells for 48-72 hours. The optimal time for maximal protein knockdown should be determined empirically.

  • Validation and Functional Assay:

    • After incubation, harvest a portion of the cells to prepare lysates for Western blot analysis to confirm STIM1 protein knockdown.

    • Use the remaining cells for your functional assay (e.g., migration assay, calcium imaging).

Visualization of Key Ca2+ Signaling Pathways in Cancer

This diagram illustrates the central role of the ER and plasma membrane channels in shaping the cancer cell Ca2+ signal.

Calcium_Signaling_Cancer cluster_cytosol Cytosol (Low [Ca2+]) cluster_er Endoplasmic Reticulum (ER) (High [Ca2+]) PLC PLC IP3 IP3 PLC->IP3 PIP2 hydrolysis IP3R IP3R IP3->IP3R Binds & Opens CaM Calmodulin NFAT NFAT CaM->NFAT Activates SERCA SERCA Pump CaM->SERCA Ca2+ Prolif Proliferation & Migration NFAT->Prolif Transcription STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active ER Ca2+ depletion ORAI1 ORAI1 (SOCE) STIM1_active->ORAI1 Activates IP3R->CaM Ca2+ Release SERCA->STIM1_inactive Refills ER ORAI1->CaM Ca2+ Influx TRP TRP Channel TRP->CaM Ca2+ Influx

Caption: Altered Ca2+ signaling pathways in cancer cells.

IV. References

  • Calcium channels as pharmacological targets for cancer therapy - PMC - NIH. (n.d.). PubMed Central.[Link]

  • The Calcium-Signaling Toolkit in Cancer: Remodeling and Targeting - PMC. (n.d.). PubMed Central.[Link]

  • Altered Ca(2+) signaling in cancer cells: proto-oncogenes and tumor suppressors targeting IP3 receptors - PubMed. (n.d.). PubMed.[Link]

  • Deciphering the Role of Ca2+ Signalling in Cancer Metastasis: From the Bench to the Bedside - MDPI. (n.d.). MDPI.[Link]

  • Calcium signaling and T-type calcium channels in cancer cell cycling - PMC - NIH. (n.d.). PubMed Central.[Link]

  • Altered calcium signaling in cancer cells - PubMed. (n.d.). PubMed.[Link]

  • Altered Calcium Influx Pathways in Cancer-Associated Fibroblasts - PMC. (n.d.). PubMed Central.[Link]

  • Calcium Permeable Channels in Cancer Hallmarks - PMC. (n.d.). PubMed Central.[Link]

  • STIM and Orai proteins as novel targets for cancer therapy. A Review in the Theme: Cell and Molecular Processes in Cancer Metastasis - PMC. (n.d.). PubMed Central.[Link]

  • STIM and ORAI proteins: crucial roles in hallmarks of cancer. (n.d.). American Physiological Society.[Link]

  • Research Portal - BAPTA, the intracellular calcium chelator: how does it kill cancer cells? (n.d.). KU Leuven.[Link]

  • Role of Calcium Signaling in Prostate Cancer Progression: Effects on Cancer Hallmarks and Bone Metastatic Mechanisms - PMC - PubMed Central. (n.d.). PubMed Central.[Link]

  • STIM1 and Orai1 Mediate CRAC Channel Activity and are Essential for Human Glioblastoma Invasion - PMC. (n.d.). PubMed Central.[Link]

  • STIM1 or ORAI1 knock-down attenuates invasion and receptor expression... - ResearchGate. (n.d.). ResearchGate.[Link]

  • Intracellular calcium chelator, BAPTA-AM, sensitizes breast cancer... - ResearchGate. (n.d.). ResearchGate.[Link]

  • Calcium channels as pharmacological targets for cancer therapy - PubMed. (n.d.). PubMed.[Link]

  • Functional role of T‐type calcium channels in tumour growth and progression: prospective in cancer therapy | Semantic Scholar. (n.d.). Semantic Scholar.[Link]

  • Advances in Intracellular Calcium Signaling Reveal Untapped Targets for Cancer Therapy. (n.d.). MDPI.[Link]

  • Inhibition of cancer cell growth by calcium channel antagonists in the athymic mouse - PubMed. (n.d.). PubMed.[Link]

  • STIM1 signals through NFAT1 independently of Orai1 and SOCE to regulate breast cancer cell migration - PubMed. (n.d.). PubMed.[Link]

  • Calcium Channel Blockers May Improve Chemotherapy Response - News Center. (2022, June 21). Northwestern Medicine.[Link]

  • Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PubMed. (n.d.). PubMed. [https://pubmed.ncbi.nlm.nih.gov/2174236/]([Link] ৩৬/)

  • Thapsigargin - Wikipedia. (n.d.). Wikipedia.[Link]

  • Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC. (n.d.). PubMed Central.[Link]

  • Deciphering the Role of Ca2+ Signalling in Cancer Metastasis: From the Bench to the Bedside - PMC - NIH. (n.d.). PubMed Central.[Link]

  • (PDF) Problems associated with using Fura-2 to measure free intracellular calcium concentrations in human red blood cells - ResearchGate. (n.d.). ResearchGate.[Link]

  • Calcium wave signaling in cancer cells - PMC - NIH. (n.d.). PubMed Central.[Link]

  • Is anyone familiar with measuring intracellular Ca2+? - ResearchGate. (n.d.). ResearchGate.[Link]

  • Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC. (n.d.). PubMed Central.[Link]

  • Calcium imaging of individual erythrocytes: problems and approaches - PubMed. (n.d.). PubMed.[Link]

  • canonical functions indicate benefits of repurposed drugs as cancer therapeutics. (n.d.). SpringerLink.[Link]

  • Thapsigargin—From Traditional Medicine to Anticancer Drug - PMC. (n.d.). PubMed Central.[Link]

  • BAPTA AM | Calcium chelator - ION Biosciences. (n.d.). ION Biosciences.[Link]

  • Which Ca2+ indicator is preferred: Fluo-4 or Fura-2? - ResearchGate. (n.d.). ResearchGate.[Link]

  • Calcium Imaging Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature.[Link]

  • How can I measure Intracellular calcium level? - ResearchGate. (n.d.). ResearchGate.[Link]

  • A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. (n.d.). PubMed Central.[Link]

  • Intracellular Calcium Measurement - Berthold Technologies GmbH & Co.KG. (n.d.). Berthold Technologies.[Link]

  • Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed. (n.d.). PubMed.[Link]

  • Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC. (n.d.). PubMed Central.[Link]

  • How to Use Calcium Imaging for Investigating Cell Signaling - ibidi. (2023, May 15). ibidi GmbH.[Link]

  • Special Issue : Calcium Signaling Remodeling and Functional Role in Cancer Cells - MDPI. (n.d.). MDPI.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
An inositol
Reactant of Route 2
An inositol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.